2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

Description

The exact mass of the compound 2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene is 374.15180918 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

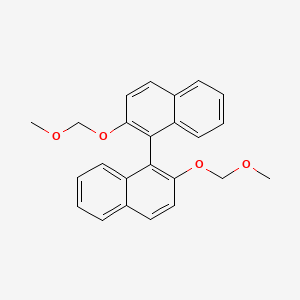

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-25-15-27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16-26-2/h3-14H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAQRNNJNMLGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173831-50-0, 142128-92-5, 74292-20-9 | |

| Record name | (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 74292-20-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl: A Cornerstone for Chiral Architectures

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

In the landscape of asymmetric synthesis and advanced materials science, the ability to construct molecules with precise three-dimensional control is paramount. Among the privileged chiral scaffolds available to the modern chemist, the C₂-symmetric 1,1'-bi-2-naphthol (BINOL) framework stands as a pillar of innovation. This guide delves into the properties and applications of a key derivative that has unlocked a vast potential for ligand design and material engineering: (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl (CAS Number 173831-50-0).

This compound is not merely an intermediate; it is a strategic precursor, meticulously designed to facilitate the synthesis of highly tailored chiral ligands and functional materials. The methoxymethyl (MOM) ether protecting groups are the key to its utility, serving a dual role: they shield the reactive hydroxyl groups of the parent (R)-BINOL and, critically, act as powerful directing groups for regioselective functionalization of the binaphthyl backbone. This guide will elucidate the foundational properties of this compound, detail its synthesis and strategic modification, and provide field-proven insights into its application in asymmetric catalysis and organic electronics, supported by quantitative data and detailed experimental protocols.

Core Properties and Specifications

(R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is a stable, crystalline solid that serves as an ideal starting material for multi-step synthetic sequences. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 173831-50-0 | [1][2] |

| IUPAC Name | (1R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | [1] |

| Synonyms | (R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl, (R)-MOM-BINOL | [2] |

| Molecular Formula | C₂₄H₂₂O₄ | [1] |

| Molecular Weight | 374.44 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [3] |

| Melting Point | 100 - 105 °C | [3] |

| Optical Rotation | [α]²⁰/D +91° to +95° (c = 1 in CHCl₃) | [3] |

| Solubility | Soluble in THF, dichloromethane, ethyl acetate | |

| Storage | Store at room temperature, protected from light and moisture | [3] |

Synthesis and Purification: A Reliable and Scalable Protocol

The preparation of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is a robust procedure starting from the commercially available and relatively inexpensive (R)-BINOL. The protection of the hydroxyl groups as MOM ethers is a critical step that enables the subsequent regioselective functionalization.

Synthetic Workflow

The overall transformation is a Williamson ether synthesis, where the phenoxide ions of BINOL are generated by a strong base and subsequently reacted with chloromethyl methyl ether.

Caption: Workflow for the synthesis of (R)-MOM-BINOL.

Detailed Experimental Protocol

This protocol is adapted from reliable literature procedures, such as those published in Organic Syntheses.[1]

Materials:

-

(R)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., toluene/hexane or ethyl acetate/petroleum ether)

Procedure:

-

Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), add (R)-BINOL (1.0 eq) to an oven-dried, three-necked flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF (or DCM) to dissolve or suspend the (R)-BINOL. Cool the mixture to 0 °C using an ice bath.

-

Deprotonation: Slowly add sodium hydride (2.2 eq) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15-30 minutes after the addition is complete. The mixture should become a clear solution of the sodium binaphthoxide.

-

Etherification: Add chloromethyl methyl ether (2.2 eq) dropwise via syringe to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl as a white or pale-yellow crystalline solid.

The Cornerstone Application: A Gateway to 3,3'-Disubstituted BINOL Ligands

The primary and most impactful application of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is its role as a precursor to a vast library of 3,3'-disubstituted BINOL ligands. The MOM groups are excellent ortho-directing groups in directed ortho-metalation (DoM) reactions.[4][5] This strategy provides a reliable and regioselective method to introduce a wide variety of functional groups at the positions adjacent to the hydroxyl groups, a location critical for tuning the steric and electronic properties of the resulting chiral ligand.

The Directed ortho-Metalation (DoM) Strategy

The process involves the deprotonation of the 3 and 3' positions of the binaphthyl core using a strong organolithium base, followed by quenching the resulting dianion with an electrophile.

Caption: Synthesis of 3,3'-disubstituted BINOL ligands via DoM.

This methodology is exceptionally powerful because the choice of electrophile is vast, allowing for the introduction of halogens, alkyl, aryl, silyl, phosphinyl, and carbonyl-containing groups, among others. Each new substituent dramatically alters the ligand's properties, enabling fine-tuning for specific catalytic applications.

Application in Asymmetric Catalysis: The Addition of Organozincs to Aldehydes

One of the benchmark reactions to evaluate the efficacy of new chiral ligands is the enantioselective addition of dialkylzinc reagents to aldehydes, yielding valuable chiral secondary alcohols. Ligands derived from (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl have demonstrated exceptional performance in this transformation.

Catalytic Rationale and Mechanism

The 3,3'-disubstituted BINOL ligands, upon deprotonation, form chiral complexes with Lewis acidic metals, most notably titanium(IV) isopropoxide. This in situ generated BINOL-Ti complex is the active catalyst. The bulky substituents at the 3,3'-positions create a well-defined chiral pocket around the titanium center. The aldehyde coordinates to this chiral Lewis acid, activating it towards nucleophilic attack. The dialkylzinc reagent then delivers the alkyl group to one enantiotopic face of the aldehyde, dictated by the steric environment of the ligand.

Caption: Simplified catalytic cycle for BINOL-Ti catalyzed addition of Et₂Zn to aldehydes.

Performance Data

The strategic placement of substituents at the 3,3'-positions significantly impacts the enantioselectivity. Research has shown that introducing bulky or electronically tuned groups can enhance catalytic performance. For instance, a study by Zhang et al. demonstrated the effectiveness of 3-substituted (S)-BINOL ligands in the asymmetric ethylation of various aldehydes.[6]

| Aldehyde (Substrate) | Ligand Substituent (at 3-position) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Benzaldehyde | 1H-Benzimidazol-1-yl | 99 | 91 | [6] |

| 4-Chlorobenzaldehyde | 1H-Benzimidazol-1-yl | 99 | 89 | [6] |

| 4-Methoxybenzaldehyde | 1H-Benzimidazol-1-yl | 98 | 85 | [6] |

| 2-Naphthaldehyde | 1H-Benzimidazol-1-yl | 99 | 88 | [6] |

| Cinnamaldehyde | 1H-Benzimidazol-1-yl | 97 | 82 | [6] |

These results underscore the power of modifying the BINOL scaffold, a process enabled by the unique reactivity of the MOM-protected precursor, CAS 173831-50-0. The ability to achieve high yields and enantioselectivities across a range of substrates is a testament to the effectiveness of this ligand design strategy.

Application in Organic Electronics: Engineering Chiral Materials

Beyond catalysis, the rigid, chiral, and electronically active binaphthyl scaffold is finding increasing use in materials science, particularly in the field of organic light-emitting diodes (OLEDs). Specifically, derivatives of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl are being explored as chiral dopants to induce circularly polarized luminescence (CPL). CPL is the differential emission of left- and right-handed circularly polarized light, a property with potential applications in 3D displays, quantum computing, and secure communications.

Rationale for Use in OLEDs

When a chiral molecule, such as a 3,3'-disubstituted binaphthyl derivative, is doped into an emissive layer of an OLED, it can impart its chirality to the surrounding achiral emitter molecules. This chiral induction leads to the emission of circularly polarized light. The dihedral angle of the binaphthyl unit and the nature of the substituents at the 3,3'-positions are critical in determining the efficiency of this chiral transfer and the overall performance of the device.

A study by Li et al. demonstrated this principle by synthesizing a series of chiral binaphthyl derivatives and using them as dopants in an OLED with the achiral fluorescent polymer F8BT as the emitter.[7] Their findings show a direct correlation between the structure of the chiral dopant and the device's CPL performance.

Device Performance Data

The following table summarizes the performance of a circularly polarized OLED (CP-OLED) using a 3,3'-disubstituted binaphthyl derivative as a chiral dopant. The dissymmetry factor, |gEL|, is a measure of the degree of circular polarization in the electroluminescence.

| Device Configuration | Max. Brightness (cd/m²) | Turn-on Voltage (V) | Max. |gEL| | Reference | | ---------------------------------------------------- | ----------------------- | ------------------- | -------------------- | --------- | | F8BT + 5% (R/S)-3,3'-disubstituted binaphthyl dopant | > 10,500 | < 4.5 | 1.86 x 10⁻² |[7] |

This performance highlights the potential of using derivatives of CAS 173831-50-0 to create high-performance optoelectronic devices with unique chiral properties. The high brightness and significant dissymmetry factor are promising metrics for the future development of CPL-based technologies.

Conclusion and Future Outlook

(R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is far more than a simple protected diol. It is a master key that unlocks a world of chiral molecular design. Its true value lies in the strategic placement of MOM groups, which provides chemists with a reliable and versatile handle for introducing functionality at the critical 3 and 3' positions of the binaphthyl scaffold. This capability has led to the development of highly effective ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure molecules with high efficiency and selectivity.

Furthermore, the translation of this structural control into the realm of materials science is opening new frontiers in organic electronics. The ability to engineer molecules that can induce chirality in emissive materials paves the way for next-generation displays and photonic devices. For researchers in drug development, the ability to rapidly synthesize a library of ligands to screen for optimal catalytic activity is invaluable. For materials scientists, the robust and tunable nature of the binaphthyl core provides a powerful platform for creating novel functional materials. As the demand for molecular chirality continues to grow, the foundational role of precursors like CAS 173831-50-0 will only become more significant.

References

-

Pu, L. (2004). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 104(3), 1341-1379. [Link]

-

Li, M., et al. (2021). Controllable Circularly Polarized Electroluminescence Performance Improved by the Dihedral Angle of Chiral-Bridged Binaphthyl-Type Dopant Inducers. ACS Applied Materials & Interfaces, 13(49), 59049–59059. [Link]

-

ResearchGate. Synthesis and Application of 3,3′-Diarylmethyl BINOLs. [Link]

-

Zhang, Y., et al. (2010). Synthesis and application of 3-substituted (S)-BINOL as chiral ligands for the asymmetric ethylation of aldehydes. Chirality, 22(9), 820-826. [Link]

-

Cheng, Y., et al. (2020). Binaphthol-based chiral host molecules for efficient solution-processed circularly polarized OLEDs. Chemical Communications, 56(84), 12757-12760. [Link]

-

Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-1535. [Link]

-

Ferreira, S. B., et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 27(24), 8996. [Link]

-

DEStech Transactions on Computer Science and Engineering. (2017). BINOL-Ti Complex in Asymmetric Catalysis. [Link]

-

Digital CSIC. (2018). Readily Available Highly Active [Ti]-Adamantyl-BINOL Catalysts for the Enantioselective Alkylation of Aldehydes. [Link]

-

Chemical Communications. (2020). (R)-Binaphthyl derivatives as chiral dopants: substituent position controlled circularly polarized luminescence in liquid crystals. [Link]

-

Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

-

Royal Society of Chemistry. (2022). Synthesis and properties of binaphthyl chiral thermally activated delayed fluorescence molecules using thioxanthone as acceptor. [Link]

-

PubMed. (2007). Highly enantioselective phenylacetylene additions to ketones catalyzed by (S)-BINOL-Ti complex. [Link]

-

ResearchGate. (2014). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. [Link]

-

MDPI. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]

-

Andrew G. Myers Research Group, Harvard University. Directed Ortho Metalation. [Link]

-

ResearchGate. (2025). Chiral Organic Crystals of Binaphthyl Derivatives: Crystallinity-Enhanced CPL Performance. [Link]

-

Zong, G., et al. (2012). (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o427. [Link]

-

J&K Scientific. (R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl, 98%. [Link]

Sources

- 1. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Chiral 3,3′-diaroyl BINOL phosphoric acids: syntheses and evaluation in asymmetric transfer hydrogenation, photophysical, and electrochemical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Synthesis and application of 3-substituted (S)-BINOL as chiral ligands for the asymmetric ethylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

structure and chirality of 2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

An In-Depth Technical Guide to 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal molecule in the field of asymmetric synthesis. We will explore its fundamental structure, the principles of its inherent axial chirality, detailed synthetic protocols, and its primary application as a versatile intermediate for the construction of more complex chiral ligands. This document is intended to serve as a practical resource, blending theoretical principles with field-proven methodologies for professionals engaged in chemical research and development.

The Principle of Atropisomerism: The Foundation of BINOL-Type Chirality

Unlike molecules featuring traditional point chirality centered at a single atom, the 1,1'-binaphthyl scaffold is the archetypal example of axial chirality. This stereochemical feature, known as atropisomerism, arises from hindered rotation around a single bond—in this case, the C1-C1' bond connecting the two naphthalene rings.[1][2] The steric hindrance imposed by substituents at the 2,2' positions prevents free rotation, effectively locking the molecule into one of two stable, non-superimposable, mirror-image conformations.[3] These stable enantiomers, designated (R) and (S), are known as atropisomers.[4] The parent compound, 1,1'-bi-2-naphthol (BINOL), is one of the most celebrated chiral scaffolds, and its derivatives are cornerstones of asymmetric catalysis, where a single enantiomer of a product is often required for therapeutic efficacy.[5][6]

Molecular Structure of this compound

The title compound is a derivative of BINOL where the hydroxyl protons at the 2 and 2' positions have been replaced by methoxymethyl (MOM) ether groups. This modification is not merely a change in functional group but a strategic decision that profoundly influences the molecule's utility.

Core Structural Attributes:

-

Binaphthyl Backbone: Composed of two naphthalene rings linked at the C1 and C1' positions.

-

Chiral Axis: The C1-C1' bond, around which rotation is restricted. X-ray crystallographic studies of the (R)-enantiomer reveal that the dihedral angles between the naphthalene ring systems are approximately 83.0° and 89.0° for the two independent molecules in the asymmetric unit.[7]

-

Methoxymethyl (MOM) Protecting Groups: The -OCH₂OCH₃ groups are key for both protecting the reactive hydroxyls and directing subsequent chemical modifications.

Caption: Conceptual depiction of the enantiomeric relationship in atropisomers.

Synthesis: A Tale of Two Pathways

Access to this compound can be achieved in either its racemic or enantiomerically pure form. The choice of pathway is dictated by the desired application.

Protocol for Racemic Synthesis

The preparation of the racemic mixture begins with racemic BINOL. The MOM ether formation is a robust and high-yielding protection reaction.

Experimental Protocol:

-

Inert Atmosphere: A three-necked, round-bottomed flask is charged with racemic 1,1'-bi-2-naphthol and equipped for stirring under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Solvation and Base Addition: Anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), is added.[8][9] The resulting suspension is cooled to 0 °C in an ice bath. A strong, non-nucleophilic base like sodium hydride (NaH, as a 60% dispersion in mineral oil) or a hindered amine base like N,N-Diisopropylethylamine (DIPEA) is added portion-wise.[7][8]

-

Causality Insight: The base's function is to deprotonate the phenolic hydroxyl groups, forming the much more nucleophilic alkoxide species. NaH provides irreversible deprotonation, driving the reaction to completion, while DIPEA is a milder, homogeneous option.

-

-

Electrophile Addition: Chloromethyl methyl ether (MOM-Cl) is added dropwise to the stirred solution, maintaining the reduced temperature to control any exotherm.[7][9] The reaction is then allowed to warm to room temperature and stirred for several hours (typically 4-19h) until completion, which can be monitored by Thin Layer Chromatography (TLC).[7][8]

-

Work-up and Purification: The reaction is carefully quenched with water or a saturated aqueous NH₄Cl solution. The product is extracted into an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with aqueous solutions (e.g., 1M HCl, 5% NaHCO₃, and brine), dried over an anhydrous salt like Na₂SO₄, filtered, and concentrated under reduced pressure.[8]

-

Recrystallization: The crude solid is purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate or toluene/n-hexane, to yield the final product.[8][9]

Caption: Workflow for the synthesis of racemic this compound.

Accessing Enantiomerically Pure Material

The most direct method to obtain an enantiomerically pure sample, for example (R)-(+)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene, is to perform the protocol described above starting with enantiomerically pure (R)-BINOL.[7][8] The chirality of the starting material is retained throughout the synthesis.

The prerequisite, enantiopure BINOL, is typically obtained by the classical resolution of racemic BINOL. This process involves forming diastereomeric complexes with a chiral resolving agent, such as a cinchonine derivative or (S)-proline, allowing for the separation of the diastereomers by crystallization, followed by liberation of the pure BINOL enantiomer.[5]

A Versatile Intermediate: The Power of Directed ortho-Metalation

While BINOL and its phosphine analogue, BINAP, are famous ligands, the primary value of this compound is as a key intermediate.[7][10] The MOM groups are excellent directing groups for ortho-lithiation.

Mechanism of Action:

-

Treatment of MOM-protected BINOL with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperature results in the regioselective deprotonation of the C3 and C3' positions.

-

The oxygen atoms of the MOM groups coordinate to the lithium ion, directing the deprotonation to the adjacent positions. This is a powerful strategy for selective functionalization.[11]

-

The resulting 3,3'-dilithio species can then be treated with a wide variety of electrophiles (E⁺) to install new functional groups, creating a library of 3,3'-disubstituted BINOL derivatives.[10][12]

-

Subsequent deprotection of the MOM groups reveals the free hydroxyls, yielding a novel chiral ligand.

Caption: Synthetic pathway for 3,3'-functionalization via directed ortho-metalation.

Physicochemical Properties and Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

| Property / Technique | (R)-(+)-Enantiomer | Racemic Mixture |

| Appearance | Solid[13] | Solid |

| Molecular Formula | C₂₄H₂₂O₄[13] | C₂₄H₂₂O₄ |

| Molecular Weight | 374.43 g/mol [13] | 374.43 g/mol |

| Melting Point | 101-105 °C[13] | 92-96 °C |

| Optical Rotation | [α]₂₀/D +92° (c = 1% in chloroform)[13] | Not applicable |

| ¹H NMR | Expected signals for aromatic (naphthyl), methylene (-OCH₂O-), and methyl (-OCH₃) protons. | Same as enantiomer. |

| ¹³C NMR | Expected signals for aromatic and aliphatic carbons. | Same as enantiomer. |

| Chiral HPLC | A single peak on a suitable chiral stationary phase. | Two peaks of equal area. |

Conclusion

This compound represents more than just a protected version of BINOL; it is a strategically designed building block that unlocks access to a vast array of 3,3'-disubstituted chiral ligands. Its well-defined structure, predictable reactivity, and the straightforward nature of its synthesis make it an indispensable tool for chemists in academia and industry. A thorough understanding of its atropisomeric nature and the causal logic behind its use in directed metalation empowers researchers to design and execute novel strategies in asymmetric catalysis and materials science.

References

-

Smith, A. C., & Bodwell, G. J. (2016). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie International Edition, 55(14), 4682-4686. [Link]

-

dos Santos, J. I., & Pilli, R. A. (2021). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 26(11), 3334. [Link]

-

Lee, S., et al. (2019). Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. Chemical Science, 10(21), 5606-5613. [Link]

-

Chow, H.-F., & Wan, C.-W. (2001). Atropisomerism of the C-1−C′-1 Axis of 2,2′,8,8′-Unsubstituted 1,1′-Binaphthyl Derivatives. The Journal of Organic Chemistry, 66(15), 5049-5054. [Link]

-

Lee, S., et al. (2019). Chiral resolution of BINOL derivatives using (S)-1a. ResearchGate. [Link]

-

Abreu, A. R., et al. (2011). 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1679. [Link]

-

Brunel, J. M. (2005). BINOL: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857-898. [Link]

-

Chow, H. F., & Wan, C. W. (2001). Atropisomerism of the C-1−C'-1 Axis of 2,2',8,8'-Unsubstituted 1,1'-Binaphthyl Derivatives. ResearchGate. [Link]

-

Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. Organic Syntheses, 96, 368-385. [Link]

-

The Knowles Group, Princeton University. (2018). Atropisomers. [Link]

-

Zong, G., et al. (2011). (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3046. [Link]

-

Che, D., et al. (2000). Synthesis and applications of (R)- and (S)-7,7'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene. Tetrahedron: Asymmetry, 11(9), 1919-1925. [Link]

-

University of Bath. (n.d.). Atropisomerism in biaryls. Stereoelectronics. [Link]

-

Wikipedia. (n.d.). Atropisomer. Wikipedia. [Link]

-

ResearchGate. (2005). Synthesis of new bifunctional BINOL derivatives. [Link]

-

Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews. [Link]

-

Pu, L. (2024). Regioselective Substitution of BINOL. PubMed Central. [Link]

-

ARKIVOC. (2015). BINOLs modified at 3, 3′-positions: chemists' preferred choice in asymmetric catalysis. ARKIVOC, 2015(vi), 140-174. [Link]

Sources

- 1. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 2. stereoelectronics.org [stereoelectronics.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Atropisomer - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfachemic.com [alfachemic.com]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. (R)-(+)-2,2 -Bis(methoxymethoxy)-1,1 -binaphthalene 97 173831-50-0 [sigmaaldrich.com]

- 13. (R)-(+)-2,2′-双(甲氧基甲氧基)-1,1′-联萘 97% | Sigma-Aldrich [sigmaaldrich.com]

Topic: The Strategic Role of Methoxymethyl (MOM) Ether in the Chemistry of BINOL

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientist, this guide provides a comprehensive overview of the methoxymethyl (MOM) protecting group's pivotal role in the synthetic manipulation of 1,1'-bi-2-naphthol (BINOL). We will move beyond simple procedural descriptions to explore the underlying chemical principles, strategic considerations, and practical applications that make MOM ether an indispensable tool in asymmetric catalysis and materials science.

The BINOL Scaffold and the Imperative for Protection

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis, prized for its C₂-symmetric, atropisomeric chiral scaffold.[1] The two hydroxyl groups are the nexus of its catalytic activity, serving as coordination points for metals or as Brønsted acids. However, these very hydroxyl groups, with their acidic protons (pKa ≈ 10-13), present a significant challenge. They are reactive towards a wide range of reagents, including organometallics (like Grignard or organolithium reagents), strong bases, and certain electrophiles, which are often essential for modifying the BINOL backbone.[2]

To unlock the full synthetic potential of BINOL and create derivatives with tailored steric and electronic properties, the hydroxyl groups must be temporarily masked or "protected".[2][3] This protection strategy prevents unwanted side reactions and enables selective modifications at other positions on the naphthyl rings.[2][4] The ideal protecting group must be:

-

Easy to install in high yield.

-

Robust and stable to the planned reaction conditions.

-

Readily removable under specific, mild conditions that do not compromise the newly modified molecule.[5]

-

Orthogonal to other protecting groups, allowing for selective deprotection sequences in complex molecules.[5][6][7]

The Methoxymethyl (MOM) Group: A Strategic Choice for BINOL

The methoxymethyl (MOM) ether is an acetal-type protecting group widely used for alcohols and phenols.[8][9] Its selection for BINOL is not arbitrary but is based on a compelling set of chemical properties that align perfectly with the most common synthetic transformations applied to the BINOL scaffold.

Key Advantages of MOM Protection for BINOL:

-

Exceptional Stability: MOM ethers are stable across a broad pH range (approx. 4-12) and are inert to strong bases (e.g., n-BuLi, LDA), organometallic reagents, hydrides, and various oxidizing and reducing agents.[9][10][11] This stability is paramount for the most critical modification of BINOL: directed ortho-metalation (lithiation).[4][12]

-

Facilitation of ortho-Lithiation: The etheric oxygen atoms of the MOM group act as powerful directing groups in ortho-lithiation reactions. When MOM-protected BINOL is treated with an organolithium reagent like n-BuLi, the lithium cation coordinates to the MOM oxygen, directing deprotonation specifically to the adjacent C3 and C3' positions.[3][4] This provides a reliable and regioselective pathway to 3,3'-disubstituted BINOL derivatives.[3][4]

-

Reliable Cleavage: While robust, the MOM group can be efficiently cleaved under acidic conditions, regenerating the free hydroxyl groups.[8][9] A variety of methods, from strong protic acids to milder Lewis acids, allows for flexibility in the deprotection step, accommodating sensitive functional groups elsewhere in the molecule.[10][13]

The following workflow illustrates the strategic advantage of employing MOM protection for the synthesis of functionalized BINOL derivatives.

Caption: Synthetic utility of MOM protection in BINOL functionalization.

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems, incorporating best practices to ensure reproducibility and high yields.

Protocol: MOM Protection of (R)-BINOL

This procedure is adapted from methodologies utilized for the synthesis of key BINOL intermediates.[3] It employs a strong base to deprotonate the phenolic hydroxyls, followed by alkylation with MOM-Cl.

Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Slowly add a solution of (R)-BINOL (1.0 eq.) in anhydrous THF to the NaH suspension. Causality Note: The phenolic protons of BINOL are acidic enough to be removed by NaH, forming the more nucleophilic disodium binaphthoxide.

-

Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes. The evolution of hydrogen gas should cease, and the solution may become clearer.

-

Alkylation: Add freshly distilled chloromethyl methyl ether (MOM-Cl, 2.5-3.0 eq.) dropwise to the reaction mixture at 0 °C. [CAUTION: MOM-Cl is a potent carcinogen and must be handled with extreme care in a well-ventilated fume hood]. [8][14]

-

Reaction: Allow the reaction to warm to room temperature and stir for 5-16 hours.[3][8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting BINOL is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

Protocol: Acid-Catalyzed Deprotection of MOM-Protected BINOL

This is a standard and robust method for cleaving MOM ethers, suitable for substrates that can tolerate strong acidic conditions.[8][9]

Methodology:

-

Dissolution: Dissolve the MOM-protected BINOL (1.0 eq.) in a suitable solvent mixture, such as methanol (MeOH) or a mixture of THF and water.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid (HCl, ~6N) to the solution.[9] Alternatively, other acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used.[8]

-

Reaction: Stir the reaction at room temperature or with gentle heating (reflux).[9] Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the more polar BINOL product.

-

Neutralization: Upon completion, cool the reaction mixture to 0 °C and neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Workup: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify the product by flash column chromatography or recrystallization.

Caption: Generalized mechanism for acid-catalyzed MOM deprotection.

Data on Deprotection Methodologies

The choice of deprotection method can be critical, especially when acid-sensitive functional groups are present. While standard strong acid catalysis is effective, milder Lewis acid-based systems have been developed to enhance selectivity.[13][15]

| Entry | Substrate | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | RT | 15 min | 91 | [10][13] |

| 2 | di-MOM ether of BINOL | ZnBr₂, n-PrSH | CH₂Cl₂ | RT | 7 min | 95 | |

| 3 | Aromatic MOM Ether | conc. HCl (trace) | MeOH | Reflux | Variable | Good | [9] |

| 4 | Various MOM Ethers | TFA | CH₂Cl₂ | 25 °C | 12 h | High | [8] |

| 5 | Phenolic MOM Ether | NaHSO₄-SiO₂ | CH₂Cl₂ | RT | 15-40 min | 90-96 | [16] |

This table summarizes various reported methods, highlighting the efficiency and mildness of newer protocols.

Applications in Advanced Synthesis

The primary role of MOM protection in BINOL chemistry is to serve as a temporary "handle" that enables regioselective functionalization which would otherwise be impossible.

-

Synthesis of 3,3'-Disubstituted BINOLs: As previously discussed, the MOM group's ability to direct ortho-lithiation is its most powerful application.[3][4] Quenching the resulting 3,3'-dilithio species with a wide array of electrophiles (e.g., halogens, boronic esters, silyl chlorides, aldehydes) provides access to a vast library of BINOL derivatives with modified steric and electronic properties for use as ligands in asymmetric catalysis.[1][4]

-

Modification at Other Positions: In cases where other positions (e.g., 6,6') are functionalized with halides, MOM protection of the hydroxyls is essential to prevent interference during subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) or metal-halogen exchange.[4][17] The MOM group's stability to common coupling conditions (Pd catalysts, bases) makes it an ideal choice.[4]

Conclusion

The methoxymethyl (MOM) ether is more than just a protecting group in BINOL chemistry; it is a strategic enabler. Its unique combination of stability to strongly basic and organometallic reagents, coupled with its ability to direct ortho-lithiation, has been fundamental to the development of a diverse range of customized BINOL ligands. Understanding the causality behind its selection, the nuances of its application, and the options for its removal empowers researchers to rationally design synthetic routes to novel chiral catalysts and materials. The protocols and data presented herein provide a robust framework for the successful implementation of MOM protection strategy in any advanced research program.

References

- Benchchem. (n.d.). Application Note: Acid-Catalyzed Cleavage of Methoxymethyl (MOM) Ethers.

- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.

- AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.

- Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(1673-1677).

- Synfacts. (2010). Simple and Selective Deprotection of MOM Ethers. Synfacts, 2010(4), 0467-0467.

- Pu, L. (2017). Regioselective Substitution of BINOL. PubMed Central (PMC).

- Mori, Y., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PubMed Central (PMC).

- Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155-3212.

- Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews.

- Carrilho, R. M. B., et al. (2011). 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2370.

- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.

- Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives.

- Baran, P. S. (n.d.). Protecting Groups. Scripps Research.

- Wikipedia. (n.d.). Protecting group.

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

- Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Journal of Organic Chemistry, 68(18), 7101-7103.

- Benchchem. (n.d.). A Comparative Guide to Cyclic Ether Protecting Groups in Organic Synthesis.

- Wikipedia. (n.d.). Chloromethyl methyl ether.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. total-synthesis.com [total-synthesis.com]

- 9. adichemistry.com [adichemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. reddit.com [reddit.com]

- 13. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]

- 17. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Ligands from Binaphthyl Derivatives: A Comprehensive Technical Guide for Asymmetric Catalysis in Drug Development

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral ligands derived from the binaphthyl scaffold have emerged as a powerful and versatile class of molecules for achieving high levels of stereocontrol in a wide array of asymmetric catalytic reactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthesis, and application of these privileged ligands. We will delve into the unique structural features of the binaphthyl backbone that give rise to its chirality, explore key classes of binaphthyl-derived ligands, and provide detailed, field-proven insights into their application in catalysis. This guide emphasizes the causality behind experimental choices and provides self-validating protocols, grounded in authoritative references, to empower researchers in their pursuit of efficient and selective chiral synthesis.

The Foundation of Chirality: The Binaphthyl Scaffold

The remarkable utility of binaphthyl-derived ligands stems from a unique form of chirality known as atropisomerism. Unlike molecules with stereogenic centers (a carbon atom bonded to four different substituents), the chirality of the 1,1'-binaphthyl system arises from the restricted rotation around the C1-C1' single bond connecting the two naphthalene rings.

This hindered rotation is due to the steric clash between the bulky hydrogen atoms at the 8 and 8' positions of the naphthalene rings. The energy barrier to rotation is sufficiently high to allow for the isolation of two stable, non-superimposable mirror-image conformers, or atropisomers: the (R)- and (S)-enantiomers. This axial chirality is the fundamental reason why binaphthyl derivatives are such effective chiral auxiliaries and ligands in asymmetric synthesis.

The dihedral angle between the two naphthalene rings is approximately 90 degrees, creating a well-defined and rigid C2-symmetric chiral environment. This predictable three-dimensional structure is crucial for inducing high levels of enantioselectivity in catalytic reactions, as it effectively dictates the facial selectivity of substrate approach to the metal center.

Key Classes of Binaphthyl-Derived Chiral Ligands

The versatility of the binaphthyl scaffold has led to the development of a vast library of chiral ligands, each tailored for specific catalytic applications. These can be broadly categorized based on the coordinating atoms.

Diphosphine Ligands: The BINAP Family

The most iconic and widely utilized class of binaphthyl-derived ligands are the diphosphines, with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) being the archetypal example.[1] The phosphorus atoms at the 2 and 2' positions serve as the coordination sites for a variety of transition metals, including ruthenium, rhodium, and palladium.

The chiral environment created by the C2-symmetric BINAP ligand is highly effective in controlling the stereochemical outcome of a multitude of reactions. The electronic properties of the ligand can be fine-tuned by modifying the substituents on the phosphorus atoms, influencing both the reactivity and selectivity of the catalyst. For instance, replacing the phenyl groups with more electron-donating or electron-withdrawing moieties can modulate the catalytic activity.

Table 1: Representative BINAP Ligands and Their Applications

| Ligand | R Group | Common Applications |

| BINAP | Phenyl | Asymmetric hydrogenation, isomerization, and Heck reactions. |

| Tol-BINAP | p-Tolyl | Enhanced selectivity in certain hydrogenation reactions. |

| Xyl-BINAP | 3,5-Xylyl | Improved activity and selectivity in various catalytic processes. |

Diol Ligands: The BINOL Platform

Another cornerstone of binaphthyl-derived ligands is 1,1'-bi-2-naphthol (BINOL). The hydroxyl groups at the 2 and 2' positions can be deprotonated to form chiral metal alkoxides, which are powerful Lewis acids for a wide range of enantioselective transformations.

The acidity and steric bulk of the BINOL ligand can be readily modified by introducing substituents at various positions on the naphthalene rings. This tunability allows for the optimization of the catalyst for a specific substrate and reaction type. For example, bulky substituents at the 3 and 3' positions can enhance enantioselectivity by creating a more sterically demanding chiral pocket.

Table 2: Common BINOL-Derived Catalysts and Their Uses

| Catalyst System | Metal | Key Applications |

| (R)-BINOL-Ti(O-i-Pr)2 | Titanium | Asymmetric alkylation of aldehydes, Mukaiyama aldol reactions. |

| (S)-BINOL-AlMe | Aluminum | Hetero-Diels-Alder reactions, ene reactions. |

| (R)-BINOL-Zn | Zinc | Asymmetric addition of diethylzinc to aldehydes. |

Hybrid Ligands and Emerging Architectures

Beyond the classic diphosphine and diol ligands, a diverse array of hybrid ligands incorporating different donor atoms have been developed. These include phosphine-phosphite, phosphine-amine, and phosphine-oxazoline ligands, among others. These hybrid systems often exhibit unique reactivity and selectivity profiles, expanding the scope of binaphthyl-derived ligands in asymmetric catalysis.

Mechanism of Enantioselection: A Closer Look

The high enantioselectivity achieved with binaphthyl-derived ligands is a direct consequence of the well-defined chiral environment they create around the metal center. The C2-symmetry of the ligand ensures that the two enantiotopic faces of the prochiral substrate experience distinct steric and electronic interactions upon coordination to the catalyst.

Let's consider the example of the BINAP-Ru(II) catalyzed asymmetric hydrogenation of a prochiral ketone. The currently accepted mechanism for this reaction involves a metal-ligand bifunctional catalysis.[1][2][3] The reaction does not proceed through direct coordination of the ketone's carbonyl group to the ruthenium center.[1][2][3] Instead, the hydrogenation occurs in the outer coordination sphere of an 18-electron RuH2 complex.[1][2][3]

The key steps are as follows:

-

Formation of the Active Catalyst: The precatalyst, often a Ru(II)-BINAP-diamine complex, is activated under a hydrogen atmosphere, typically in the presence of a base, to form the active RuH2 species.[4]

-

Outer-Sphere Hydrogenation: The prochiral ketone approaches the chiral RuH2 complex. A hydride from the ruthenium and a proton from one of the amine ligands of the diamine are simultaneously transferred to the carbonyl carbon and oxygen, respectively, via a six-membered pericyclic transition state.[1][2][3]

-

Enantiofacial Discrimination: The C2-symmetric chiral environment created by the BINAP and chiral diamine ligands dictates the preferred orientation of the ketone in the transition state. The phenyl groups of the BINAP ligand create "quadrants" with varying steric bulk. The ketone will preferentially orient itself to minimize steric interactions, leading to the selective formation of one enantiomer of the alcohol product. The enantiofaces of the prochiral ketone are kinetically differentiated on the molecular surface of the coordinatively saturated chiral RuH2 intermediate.[1][2][3]

This outer-sphere mechanism is a testament to the subtle yet powerful influence of the chiral ligand in controlling the stereochemical outcome of the reaction without direct substrate-metal binding at the reactive site.

Experimental Protocols: A Practical Guide

To translate the theoretical understanding of binaphthyl-derived ligands into practice, we provide a detailed, step-by-step methodology for a representative synthesis and catalytic application.

Synthesis of (S)-BINAP

The synthesis of enantiomerically pure BINAP is a critical starting point. While several methods exist, the resolution of racemic BINAP dioxide is a common and reliable approach.

Experimental Workflow: Synthesis of (S)-BINAP

Caption: Workflow for the synthesis of (S)-BINAP via resolution.

Methodology:

-

Oxidation: Racemic BINAP is oxidized to the corresponding phosphine oxide using hydrogen peroxide in a suitable solvent like dichloromethane.

-

Resolution: The racemic BINAP dioxide is treated with a chiral resolving agent, such as (-)-dibenzoyl-L-tartaric acid, in a solvent mixture like acetone/methanol to form diastereomeric salt complexes.

-

Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization. The less soluble diastereomer, containing the desired (S)-BINAP dioxide, is isolated.

-

Liberation: The purified diastereomeric salt is treated with an aqueous base, such as sodium hydroxide, to liberate the enantiomerically pure (S)-BINAP dioxide.

-

Reduction: The (S)-BINAP dioxide is then reduced back to the phosphine using a reducing agent like trichlorosilane (HSiCl3) in toluene to yield the final (S)-BINAP product.

Asymmetric Hydrogenation of Methyl Acetoacetate

This protocol details the use of a Ru(II)-BINAP catalyst for the enantioselective hydrogenation of a β-keto ester, a key transformation in the synthesis of many pharmaceutical intermediates.

Experimental Workflow: Asymmetric Hydrogenation

Caption: Workflow for Ru-BINAP catalyzed asymmetric hydrogenation.

Methodology:

-

Catalyst Preparation: The catalyst precursor, [RuCl2((S)-BINAP)], is prepared by reacting [RuCl2(cod)]n with (S)-BINAP in a solvent like toluene under reflux.

-

Hydrogenation: In a high-pressure autoclave, the catalyst, the substrate (methyl acetoacetate), and a solvent (methanol) are combined. The autoclave is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm) and heated.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as TLC or GC until the starting material is consumed.

-

Workup: After the reaction is complete, the autoclave is cooled and depressurized. The solvent is removed under reduced pressure.

-

Purification and Analysis: The crude product is purified by a suitable method, such as column chromatography. The enantiomeric excess of the product, (R)-methyl 3-hydroxybutyrate, is determined by chiral HPLC or GC analysis.

Conclusion and Future Outlook

Chiral ligands derived from the binaphthyl scaffold have undeniably revolutionized the field of asymmetric catalysis. Their rigid, C2-symmetric structure and tunable electronic and steric properties have made them indispensable tools in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical industry. The foundational understanding of their mechanism of action continues to drive the development of new and improved ligand architectures with enhanced reactivity and selectivity.

The future of this field lies in the design of more sustainable and efficient catalytic systems. This includes the development of ligands that can operate under milder reaction conditions, with lower catalyst loadings, and in more environmentally benign solvents. Furthermore, the application of computational chemistry and high-throughput screening will undoubtedly accelerate the discovery of novel binaphthyl-derived ligands for challenging and previously unsolved asymmetric transformations. As our understanding of the intricate catalyst-substrate interactions deepens, the binaphthyl platform will continue to be a fertile ground for innovation, enabling the synthesis of increasingly complex and life-changing pharmaceuticals.

References

-

Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

-

Ohkuma, T., & Noyori, R. (2001). Asymmetric Hydrogenation of Ketones. In R. A. Sheldon (Ed.), Asymmetric Catalysis on a Large Scale (pp. 1-30). John Wiley & Sons, Inc. [Link]

-

Cenini, S., & Ragaini, F. (Eds.). (2000). Catalytic Reductive Carbonylation of Organic Nitro Compounds. Springer. [Link]

-

Pu, L. (1998). 1,1'-Binaphthyl-based chiral ligands in asymmetric synthesis. Chemical Reviews, 98(7), 2405-2494. [Link]

-

Shimizu, H., Nagasaki, I., & Saito, T. (2005). Recent advances in biaryl-type chiral phosphine ligands. Tetrahedron, 61(23), 5405-5432. [Link]

-

Kumobayashi, H., Sayo, N., Akutagawa, S., Sakaguchi, T., & Tsuruta, H. (1998). Industrial application of asymmetric reactions catalyzed by BINAP-metal complexes. Nippon Kagaku Kaishi, (5), 299-311. [Link]

-

Kitamura, M., Ohkuma, T., Inoue, S., Sayo, N., Kumobayashi, H., Akutagawa, S., Ohta, T., Takaya, H., & Noyori, R. (1988). Homogeneous asymmetric hydrogenation of functionalized ketones. Journal of the American Chemical Society, 110(2), 629-631. [Link]

-

Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2002). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-ruthenium(II) complexes. Journal of the American Chemical Society, 124(47), 14324-14337. [Link]

-

McCarthy, M., & Guiry, P. J. (2001). Axially chiral diphosphine ligands in asymmetric catalysis. Tetrahedron, 57(19), 3809-3844. [Link]

-

Chen, Y., Yip, K. Y., Jia, G., & Chan, A. S. C. (2003). A new class of axially chiral diphosphine ligands for asymmetric catalysis: The synthesis and applications of BI-DIME. Advanced Synthesis & Catalysis, 345(6-7), 718-722. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Pivot: A Technical Guide to 2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl as a Precursor in Asymmetric Catalysis

Introduction: The Imperative for a Protected BINOL Scaffold

In the landscape of asymmetric catalysis, the C₂-symmetric atropisomeric scaffold of 1,1'-bi-2-naphthol (BINOL) is a cornerstone.[1] Its rigid chiral environment has been the foundation for a multitude of highly successful chiral ligands and catalysts that are pivotal in the stereoselective synthesis of pharmaceuticals and fine chemicals.[2][3] However, the reactivity of the two hydroxyl groups in BINOL, while essential for its catalytic activity, presents a significant challenge for the synthesis of its derivatives. Direct functionalization of the binaphthyl backbone often fails or leads to complex product mixtures due to the acidic nature of these protons.

This guide delves into the strategic use of 2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl (hereafter MOM-protected BINOL), a key intermediate that circumvents these synthetic hurdles. By temporarily masking the reactive hydroxyl groups with the methoxymethyl (MOM) ether, chemists unlock the potential for precise, regioselective modification of the BINOL core.[4][5] This protection strategy is foundational for creating a vast library of tailored BINOL derivatives, enabling the fine-tuning of steric and electronic properties to achieve optimal performance in a wide array of asymmetric transformations.[6][7] This document serves as a technical resource for researchers and process chemists, providing in-depth protocols, mechanistic insights, and a workflow for leveraging MOM-protected BINOL in the development of next-generation asymmetric catalysts.

Part 1: Synthesis and Characterization of MOM-Protected BINOL

The protection of BINOL as its bis(methoxymethyl) ether is a robust and high-yielding transformation, making it an ideal entry point for more complex ligand syntheses. The choice of the MOM group is strategic; it is readily installed, stable to a variety of non-acidic reagents (including organolithiums), and can be cleaved under relatively mild acidic conditions.[8][9]

Core Synthesis Workflow

The general workflow involves the deprotonation of BINOL to form the more nucleophilic bis-phenoxide, which then undergoes Williamson ether synthesis with chloromethyl methyl ether.

Caption: General workflow for the synthesis of MOM-protected BINOL.

Detailed Experimental Protocol: Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

This protocol is adapted from established literature procedures.[6][10][11]

Materials:

-

(R)-1,1'-Bi-2-naphthol

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous NH₄Cl, 1 M HCl, 5% NaHCO₃, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Hexane, Ethyl Acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add (R)-1,1'-bi-2-naphthol (1.0 equiv).

-

Solvent and Base Addition: Add anhydrous THF (or DCM) to dissolve/suspend the BINOL. Cool the mixture to 0 °C in an ice bath.

-

If using NaH: Carefully add NaH (2.2 - 2.5 equiv) portion-wise to the stirred suspension. Allow the mixture to stir at 0 °C for 15-30 minutes, or until hydrogen evolution ceases.

-

If using DIPEA: Add DIPEA (3.5 equiv) via syringe.[10]

-

-

MOM-Cl Addition: Slowly add chloromethyl methyl ether (2.2 - 2.5 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-19 hours.[6][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting BINOL is consumed.

-

Workup:

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution or deionized water.[6][10]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl (if DIPEA was used), 5% aqueous NaHCO₃, and brine.[10]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically a solid or a viscous oil. Recrystallization from a solvent system like hexane/ethyl acetate or toluene/n-hexane yields the pure product as a white or yellowish solid.[6][10]

Part 2: A Versatile Platform for Ligand Diversification

The true value of MOM-protected BINOL lies in its ability to serve as a stable platform for regioselective functionalization, primarily at the 3,3' and 6,6' positions. The MOM groups are crucial as they are unreactive towards the strong bases (e.g., n-BuLi) and organometallic reagents used in these modifications.

Directed ortho-Metalation at the 3,3'-Positions

The methoxy groups of the MOM ether direct lithiation to the adjacent 3 and 3' positions. Treatment with an organolithium reagent like n-butyllithium generates a 3,3'-dilithio species, which is a powerful bis-nucleophile. This intermediate can be trapped with a wide variety of electrophiles to install new functional groups.[4][7][12]

Caption: Pathway from MOM-BINOL to functionalized ligands.

This strategy has been successfully employed to introduce a diverse range of substituents, including:

-

Halogens (I, Br): For subsequent cross-coupling reactions.[10]

-

Carboxylic acids: Via quenching with CO₂.[4]

-

Aldehydes and Alcohols: By reaction with formylating agents or aldehydes/ketones.[4]

-

Phosphine oxides: As precursors to important phosphine ligands like BINAP.[4]

-

Boronic esters: For Suzuki cross-coupling reactions.

Part 3: Deprotection Strategies to Unveil the Active Catalyst

The final and critical step is the removal of the MOM protecting groups to liberate the free hydroxyls, which are essential for coordination to a metal center or for acting as a Brønsted acid catalyst. The cleavage of MOM ethers is typically achieved under acidic conditions.[8][9][13] The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxocarbenium ion and methanol. This ion is then trapped by water to release formaldehyde and the free phenol.

Comparative Deprotection Methodologies

The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule. A range of conditions from harsh to mild have been reported.

| Method | Reagent(s) | Solvent(s) | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Hydrochloric Acid (HCl) | THF / H₂O | RT | - | High | [14] |

| 2 | Bismuth Triflate (Bi(OTf)₃) | THF / H₂O | RT | 30-40 min | Very Good | [15] |

| 3 | Zirconium(IV) chloride (ZrCl₄) | CH₂Cl₂ | RT | - | High | [8] |

| 4 | p-Toluenesulfonic acid (pTSA) | Methanol | Reflux | - | High | [8] |

| 5 | Trimethylsilyl Triflate (TMSOTf) | CH₃CN | RT | 15 min | 91 | [8] |

Table 1: Comparison of selected methods for the deprotection of MOM ethers.

Self-Validating Protocol: Acid-Catalyzed Hydrolysis of MOM-Protected BINOL

This protocol provides a general and reliable method for MOM group cleavage.

Materials:

-

Substituted or unsubstituted MOM-protected BINOL

-

Concentrated Hydrochloric Acid (HCl)

-

Tetrahydrofuran (THF) or Methanol

-

Ethyl Acetate

-

Saturated aqueous NaHCO₃, Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolution: Dissolve the MOM-protected BINOL substrate (1.0 equiv) in THF or methanol in a round-bottomed flask.

-

Acid Addition: Add a catalytic to stoichiometric amount of concentrated HCl. The reaction is often run in a biphasic system with water.[15]

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the more polar free BINOL product.

-

Neutralization and Extraction: Upon completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃. Extract the product into ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Isolation: Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure, deprotected BINOL derivative.

Conclusion: An Enabling Technology for Chiral Ligand Design

2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is more than just a protected intermediate; it is an enabling tool that has fundamentally expanded the scope of BINOL-derived ligands in asymmetric catalysis. Its strategic use allows for the systematic and rational design of catalysts with tailored properties. The straightforward synthesis, stability to a broad range of synthetic transformations, and reliable deprotection protocols make it an indispensable precursor for any research program focused on the development of novel chiral catalysts for applications in academic research and the pharmaceutical and agrochemical industries.

References

- Reddy, R. J., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Tetrahedron Letters, 44(43), 7891-7894.

- BenchChem. (2025). Application Note: Acid-Catalyzed Cleavage of Methoxymethyl (MOM) Ethers. BenchChem.

-

Abreu, A. R., et al. (2011). 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897. [Link]

-

Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155-3212. [Link]

- Ficks, A., & Higham, L. J. (2017). Taddol and Binol-derived chiral phosphonites in asymmetric catalysis. In Organometallic Chemistry: Volume 41 (pp. 93-109). The Royal Society of Chemistry.

-

de Figueiredo, R. M., et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 12. [Link]

-

Wikipedia. (n.d.). 1,1′-Bi-2-naphthol. In Wikipedia. Retrieved from [Link]

-

Li, G., et al. (2010). Synthesis and application of 3-substituted (S)-BINOL as chiral ligands for the asymmetric ethylation of aldehydes. Chirality, 22(9), 820-826. [Link]

-

Wikipedia. (n.d.). Methoxymethyl ether. In Wikipedia. Retrieved from [Link]

-

Pu, L. (2004). Regioselective Substitution of BINOL. Chemical Reviews, 104(3), 1687-1716. [Link]

-

Antilla, J. C., & Wulff, W. D. (2003). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. Organic Syntheses, 80, 54. [Link]

-

Zong, G., et al. (2012). (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1053. [Link]

-

Smith, M. B. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

-

Semantic Scholar. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chiral Ligands in Asymmetric Catalysis: The Power of Binaphthyl Structures. [Link]

- Che, D., et al. (2000). Synthesis and applications of (R)- and (S)-7,7'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene. Tetrahedron: Asymmetry, 11(9), 1919-1925.

-

ResearchGate. (n.d.). Synthesis of new bifunctional BINOL derivatives. Retrieved from [Link]

-

Pirkle, W. H., & Schreiner, J. L. (1981). Synthesis of enantiomerically pure 2,2'-dihydroxy-1,1'-binaphthyl, 2,2'-diamino-1,1'-binaphthyl, and 2-amino-2'-hydroxy-1,1'-binaphthyl. Comparison of processes operating as diastereoselective crystallization and as second order asymmetric transformation. The Journal of Organic Chemistry, 46(24), 4988-4991. [Link]

-

ResearchGate. (n.d.). Synthesis of the Bifunctional BINOL Ligands and Their Applications in the Asymmetric Additions to Carbonyl Compounds. Retrieved from [Link]

-

Wang, M., & Zhang, X. (2015). BINOLs modified at 3, 3′-positions: chemists' preferred choice in asymmetric catalysis. ARKIVOC, 2015(6), 140-174. [Link]

-

Martínez, C., et al. (2013). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Journal of the American Chemical Society, 135(32), 11851-11854. [Link]

-

Ashouri, A., et al. (2024). Green asymmetric synthesis of binol via oxidative cross-coupling in the presence of chiral magnetic nano ligands. ARKIVOC, 2024(7), 122-131. [Link]

Sources

- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. benchchem.com [benchchem.com]

- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 10. orgsyn.org [orgsyn.org]

- 11. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfachemic.com [alfachemic.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. books.rsc.org [books.rsc.org]

- 15. academic.oup.com [academic.oup.com]

The Solubility Profile of MOM-Protected BINOL: A Technical Guide for Researchers

Introduction: The Indispensable Role of MOM-Protected BINOL in Asymmetric Synthesis

(R)- and (S)-1,1'-Bi-2-naphthol (BINOL) are cornerstone chiral ligands in the field of asymmetric catalysis, enabling the stereoselective synthesis of a vast array of chemical compounds.[1] The protection of BINOL's hydroxyl groups is a common strategy to modulate its steric and electronic properties for specific catalytic applications. Among the various protecting groups, the methoxymethyl (MOM) group is frequently employed due to its ease of introduction and removal under specific conditions. The resulting compound, 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl (MOM-protected BINOL), serves as a critical intermediate in the synthesis of more complex chiral ligands and catalysts.[2]

A thorough understanding of the solubility of MOM-protected BINOL in organic solvents is paramount for its effective utilization in a research and development setting. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter for developing efficient purification and isolation protocols, such as crystallization and chromatography. This technical guide provides an in-depth analysis of the solubility of MOM-protected BINOL, offering both theoretical insights and practical, field-proven methodologies for its determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. For MOM-protected BINOL, the following physicochemical characteristics are key determinants of its solubility profile:

-

Molecular Structure and Size: MOM-protected BINOL is a relatively large molecule with the chemical formula C24H22O4 and a molecular weight of 374.44 g/mol .[2] The bulky binaphthyl core contributes significantly to its nonpolar character.

-

Polarity: The two methoxymethyl ether groups (-OCH2OCH3) introduce polar character to the molecule through the presence of oxygen atoms with their lone pairs of electrons. However, the large, nonpolar aromatic surface area of the binaphthyl backbone is the dominant feature, rendering the molecule overall as having low to moderate polarity.

-

Hydrogen Bonding: Crystal structure analysis of a methylated derivative of MOM-protected BINOL reveals the absence of conventional hydrogen bonds in the solid state.[3] The ether oxygens of the MOM groups can act as hydrogen bond acceptors, but the molecule lacks hydrogen bond donors. This limits its ability to form strong hydrogen-bonding interactions, which significantly influences its solubility in protic solvents.

Qualitative Solubility of MOM-Protected BINOL in Common Organic Solvents

| Solvent | Polarity Index | Solvent Type | Qualitative Solubility | Rationale |

| Hexane | 0.1 | Nonpolar, Aprotic | Sparingly Soluble / Insoluble | The large nonpolar binaphthyl core has some affinity for hexane, but the polar ether groups limit solubility. Often used as an anti-solvent for crystallization.[3] |

| Toluene | 2.4 | Nonpolar, Aprotic | Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the naphthyl rings of MOM-protected BINOL, leading to good solubility. |

| Diethyl Ether | 2.8 | Polar, Aprotic | Soluble | The ether functionality of the solvent can interact favorably with the MOM groups, and its overall low polarity accommodates the nonpolar backbone. |